An In-depth Technical Guide to (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine (CAS Number: 676136-31-5)
An In-depth Technical Guide to (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine (CAS Number: 676136-31-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine, a chiral aminotetralin scaffold of significant interest in medicinal chemistry. The document delineates its physicochemical properties, outlines detailed protocols for its enantioselective synthesis and analytical characterization, and explores its chemical reactivity and potential applications in drug discovery. This guide is intended to serve as a valuable resource for researchers leveraging this and related molecular frameworks in the development of novel therapeutics.
Introduction: The Significance of the Aminotetralin Scaffold
The 1-aminotetralin framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal template for probing interactions with biological targets. The introduction of a bromine atom on the aromatic ring and the presence of a chiral amine center in (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine offer multiple avenues for structural diversification and modulation of pharmacological properties. Halogenated compounds, in particular, have demonstrated a wide range of biological activities, including antimicrobial and antitumor effects.[2][3] While extensive research has been conducted on the broader class of aminotetralins for their potential as antidepressant and anorexigenic agents, this guide focuses specifically on the (S)-enantiomer of the 5-bromo substituted derivative.[4]
Physicochemical and Structural Properties
(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is a chiral primary amine.[5] Its fundamental properties are summarized in the table below. The hydrochloride salt is also commercially available and often preferred for its increased stability and solubility in polar solvents.[6]
| Property | Value | Source(s) |
| CAS Number | 676136-31-5 | [5] |
| Molecular Formula | C₁₀H₁₂BrN | [5] |
| Molecular Weight | 226.12 g/mol | [5] |
| Appearance | Not specified (typically an oil or low-melting solid) | Inferred |
| Hydrochloride CAS | 1810074-82-8 | [6] |
| Hydrochloride Formula | C₁₀H₁₂BrN·HCl | [6] |
| Hydrochloride MW | 262.58 g/mol | [6] |
Caption: 2D Structure of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine.
Enantioselective Synthesis
The synthesis of enantiomerically pure (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is a critical step for its application in drug discovery, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Two primary strategies for achieving high enantiopurity are asymmetric synthesis and chiral resolution.
Strategy 1: Asymmetric Synthesis via Catalytic Hydrogenation
A highly efficient method for establishing the chiral amine center is the asymmetric hydrogenation of a prochiral imine or the reductive amination of a ketone precursor. Transition-metal catalysis, particularly with rhodium and iridium complexes, has proven effective for the asymmetric synthesis of chiral amines.[7]
The logical precursor for this synthesis is 5-bromo-1-tetralone. This ketone can be converted to the desired (S)-amine through asymmetric reductive amination.
Caption: Workflow for Asymmetric Synthesis.
Protocol: Asymmetric Reductive Amination
This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of related substrates.[7]
-
Catalyst Preparation: In an inert atmosphere glovebox, a pressure-rated reaction vessel is charged with [Rh(cod)₂]BF₄ (1 mol%) and a suitable chiral phosphine ligand (e.g., (R,R)-Me-BPE) (1.1 mol%) in a degassed solvent such as methanol. The mixture is stirred for 30 minutes to allow for catalyst formation.
-
Reaction Setup: To the catalyst solution, add 5-bromo-1-tetralone (1.0 equivalent) and a nitrogen source, such as ammonium acetate (5.0 equivalents).
-
Hydrogenation: The reaction vessel is sealed, removed from the glovebox, and purged with high-purity hydrogen gas. The reaction is then pressurized with hydrogen (e.g., 20 bar) and stirred vigorously at a controlled temperature (e.g., 50 °C) for 12-24 hours.
-
Work-up and Purification: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired (S)-amine.
Causality: The choice of a chiral phosphine ligand is paramount as it coordinates to the rhodium center, creating a chiral environment that directs the hydrogenation to one face of the in situ-formed imine, resulting in a high enantiomeric excess (e.e.) of the (S)-product.
Strategy 2: Chiral Resolution of a Racemic Mixture
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine. This classical approach involves the formation of diastereomeric salts using a chiral resolving agent.
Protocol: Diastereomeric Salt Crystallization
-
Salt Formation: A racemic mixture of 5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is dissolved in a suitable solvent, such as ethanol. To this solution, a stoichiometric amount (0.5 equivalents) of a chiral acid, for example, (R)-(-)-mandelic acid, is added.[]
-
Crystallization: The solution is heated gently to ensure complete dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt of the (S)-amine with the (R)-acid may preferentially crystallize due to lower solubility.
-
Isolation and Liberation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity of the amine in the salt can be checked at this stage by chiral HPLC. The process of recrystallization can be repeated to enhance diastereomeric purity.
-
Amine Recovery: The purified diastereomeric salt is then treated with a base (e.g., aqueous NaOH) to neutralize the chiral acid and liberate the free (S)-amine. The amine is extracted into an organic solvent (e.g., diethyl ether), dried, and the solvent is evaporated to yield the enantiomerically enriched product.
Trustworthiness: This method's success relies on the significant difference in solubility between the two diastereomeric salts, allowing for their separation by crystallization. The unwanted (R)-enantiomer remaining in the mother liquor can potentially be racemized and recycled to improve the overall process efficiency.[9]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.0-7.5 ppm), the benzylic proton (CH-NH₂) as a multiplet around 4.0 ppm, and the aliphatic protons of the tetralin ring as a series of multiplets between 1.5 and 3.0 ppm. The NH₂ protons will appear as a broad singlet, the chemical shift of which is concentration-dependent.
-
¹³C NMR Spectroscopy: The carbon spectrum will display signals for the aromatic carbons (120-145 ppm), with the carbon bearing the bromine atom shifted to a higher field. The benzylic carbon (CH-NH₂) will resonate around 50 ppm, and the aliphatic carbons will appear in the upfield region (20-40 ppm).
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the amino group and cleavage of the aliphatic ring.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of the final product. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of aminotetralin enantiomers.[10][11]
Protocol: Chiral HPLC Analysis
-
Column: A column such as a Chiralcel OD-H or Chiralpak AD-H is typically effective.
-
Mobile Phase: A normal-phase mobile phase, consisting of a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape, is commonly used. A typical starting condition would be 90:10 (v/v) hexane:isopropanol with 0.1% diethylamine.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Validation: The method should be validated by injecting a racemic sample to confirm the separation of the two enantiomer peaks, followed by injection of the synthesized sample to determine the ratio of the (S)- and (R)-enantiomers and calculate the enantiomeric excess.
Chemical Reactivity and Derivatization
(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine possesses two key reactive sites: the primary amine and the aryl bromide. This dual functionality makes it a versatile building block for further chemical modifications.[5]
Caption: Reactivity Map of the Scaffold.
Reactions at the Amine Group
The primary amine is nucleophilic and readily undergoes a variety of standard transformations:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. This is a common strategy to introduce diverse side chains.
-
Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., NaBH₃CN) produces secondary or tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones forms imines, which can be used as intermediates or as final products.[12]
Reactions at the Aryl Bromide
The bromine atom provides a handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions:
-
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form a new C-C bond, allowing for the introduction of various aryl or vinyl groups.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form diaryl amines or aryl alkyl amines.
-
Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides unless activated by strong electron-withdrawing groups, substitution with potent nucleophiles under harsh conditions is possible.[13]
Applications in Drug Discovery and Chemical Biology
The (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine scaffold is a valuable starting point for the synthesis of compound libraries for screening against various biological targets. The aminotetralin class of compounds has been investigated for activity at serotonin and dopamine receptors, making them relevant for CNS disorders.[14]
-
CNS Targets: The structural similarity of aminotetralins to neurotransmitters suggests potential activity as ligands for G-protein coupled receptors (GPCRs) or monoamine transporters.
-
Enzyme Inhibition: A related compound, the (R)-enantiomer, has been identified as a CYP2D6 inhibitor, highlighting the potential for this class of molecules to modulate drug metabolism.[5]
-
Scaffold for Library Synthesis: The dual reactivity of the amine and bromide allows for rapid diversification, making it an excellent building block for combinatorial chemistry and the generation of novel chemical entities for high-throughput screening.
While specific biological activity for (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is not extensively documented in publicly available literature, its structural features strongly suggest its utility as an intermediate in the synthesis of pharmacologically active agents.[5]
Safety and Handling
As a primary amine, (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Amines can be corrosive and may cause skin and eye irritation. The hydrochloride salt is a solid and may be easier to handle than the free base. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion
(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is a strategically important chiral building block in medicinal chemistry. Its well-defined stereochemistry and dual functional handles—a nucleophilic amine and an electrophilic aryl bromide—provide a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This guide has provided a technical framework for its enantioselective synthesis, robust analytical characterization, and strategic derivatization, empowering researchers to effectively utilize this scaffold in their drug discovery endeavors.
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